molecular formula C15H22N2O B1237169 Multiflorine CAS No. 529-80-6

Multiflorine

Cat. No. B1237169
CAS RN: 529-80-6
M. Wt: 246.35 g/mol
InChI Key: HQSKZPOVBDNEGN-NZBPQXDJSA-N
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Scientific Research Applications

Multiflorine Isolation and Properties

Multiflorine, a distinct alkaloid isolated from Lupinus multiflorus, has been a subject of interest in scientific research. Its unique structure, identified as 2-dehydro-4-oxosparteine, was first reported in 1959. This discovery stemmed from the seeds of Lupinus multiflorus, a plant native to northeastern Argentina. Multiflorine's chemical properties and reactions align with its structural composition, paving the way for further research into its applications (Comin & Deulofeu, 1959).

Hypoglycemic Potential

A significant aspect of multiflorine's research is its potential hypoglycemic effects. Studies have shown that multiflorine, when administered to mice, exhibits a hypoglycemic effect. The research focused on multiflorine derivatives and their potential as lead compounds for new diabetes medications. The unique enaminone-type conjugation of multiflorine, particularly on its A-ring, was a key focus. This structural aspect was hypothesized to be responsible for the observed hypoglycemic effects, leading to the synthesis and testing of various compounds with similar structures (Kubo, Inoue, Kamei, & Higashiyama, 2006).

Further Research on Diabetes Medication

In another study, the hypoglycemic effect of (7R*,9aS*)-7-phenyl-octahydroquinolizin-2-one was investigated. This compound, when compared to multiflorine, showed approximately four times stronger hypoglycemic effects in normal mice. The research indicated that compounds with a quinolizidin-2-one ring system, similar to multiflorine's structure, could be promising for the development of new diabetes drugs (Kubo et al., 2000).

properties

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-13-4-6-17-9-11-7-12(15(17)8-13)10-16-5-2-1-3-14(11)16/h4,6,11-12,14-15H,1-3,5,7-10H2/t11-,12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSKZPOVBDNEGN-NZBPQXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

529-80-6
Record name (7S,7aS,14S,14aR)-1,7,7a,8,9,10,11,13,14,14a-Decahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Multiflorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MULTIFLORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70G8C30AVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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